molecular formula C16H22N2O4 B574696 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid CAS No. 193818-13-2

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Numéro de catalogue B574696
Numéro CAS: 193818-13-2
Poids moléculaire: 306.362
Clé InChI: CUQKZVZRDLXPHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is C16H22N2O4 . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is 306.36 . It is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

The synthesis and evaluation of novel compounds derived from or related to 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid have been widely explored in medicinal chemistry. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized as potent inhibitors with a focus on optimizing the substituents for improved activity. These compounds exhibited significant inhibitory activities in enzyme and cell-based assays, demonstrating their potential as therapeutic agents (Chonan et al., 2011). Another study focused on the crystal structure of related compounds, providing insights into the conformational preferences and potential intermolecular interactions, which are crucial for designing more effective drug candidates (Faizi et al., 2016).

Enzymatic Metabolism and Drug Design

Research into the metabolic pathways of novel antidepressants has identified derivatives of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid as key metabolites. These studies highlight the compound's role in the oxidative metabolism mediated by cytochrome P450 enzymes, offering valuable information for drug design and development (Hvenegaard et al., 2012).

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds containing the tert-butoxycarbonyl piperazine moiety. For example, an efficient synthesis method was developed for a crucial intermediate of vandetanib, demonstrating the utility of this functional group in complex organic synthesis (Wei et al., 2010). Another study presented the synthesis and structural characterization of a compound with potential antibacterial and anthelmintic activity, underscoring the diverse biological applications of these molecules (Sanjeevarayappa et al., 2015).

Advanced Material and Method Development

Research has also extended to the development of novel synthetic methods and materials using 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid derivatives. For instance, a study demonstrated a practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, highlighting the compound's utility in generating novel ligands for receptor studies (Jiang et al., 2005).

Safety And Hazards

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is considered hazardous . It is harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQKZVZRDLXPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660868
Record name 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

CAS RN

193818-13-2
Record name 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of ethyl 3-bromobenzoate (500 mg, 2.33 mmol), tert-butyl piperazine-1-carboxylate (433 mg, 2.33 mmol) and NaOtBu (268 mg, 2.78 mmol), Pd2(dba)3 (20 mg, 0.034 mmol) and Xantphos (20 mg, 0.034 mmol) in anhydrous dioxane (10 mL) was heated to 110° C. for 10 h. The mixture was concentrated and the residue was partitioned in water, the solution was adjusted to pH=5, and extracted with DCM. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated to afford the title compound that was used for next step (300 mg, Yield 42.2%). LCMS (m/z): 307.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
42.2%

Synthesis routes and methods II

Procedure details

To a solution of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (200 mg, 0.6 mmol) in EtOH (1 ml), 2M NaOH (1 ml, 2 mmol) was added. The reaction was heated for 2 hours at 40° C. until HPLC revealed the disappearance of the starting material. The solution was neutralized to pH 7 with aqueous 25% HCl. The precipitate was filtrated and washed with Et2O to afford the desired final compound as beige solid (80 mg, 40%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-(3-ethoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (5.00 g, 14.95 mmol) in EtOH (50 mL) and NaOH 10% (20 mL) was refluxed for 3 h, then the reaction mixture was cooled to room temperature and the organic solvent evaporated under reduced pressure. The resulting solution was neutralized by the dropwise addition of 1N HCl and the aqueous solution was extracted with EtOAc (3×50 mL) The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain 3.90 g of the title compound (85%) without further purification.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.